molecular formula C20H35N3O4S B5136185 1-[[2-(Cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-methoxypiperidine

1-[[2-(Cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-methoxypiperidine

Cat. No.: B5136185
M. Wt: 413.6 g/mol
InChI Key: XTTYXTFONWXLMC-UHFFFAOYSA-N
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Description

1-[[2-(Cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-methoxypiperidine is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-[[2-(Cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-methoxypiperidine involves multiple steps. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of the cyclohexylmethylsulfonyl and methoxyethyl groups. The final step involves the attachment of the piperidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[[2-(Cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-methoxypiperidine undergoes various chemical reactions including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[[2-(Cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-methoxypiperidine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-methoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O4S/c1-26-13-12-23-18(15-22-10-8-19(27-2)9-11-22)14-21-20(23)28(24,25)16-17-6-4-3-5-7-17/h14,17,19H,3-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTYXTFONWXLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CN=C1S(=O)(=O)CC2CCCCC2)CN3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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